2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one
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Overview
Description
2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one is a complex organic compound that features a pyridazinone core, a cyclopropylpyrimidine moiety, and an azetidine ring. This compound is of significant interest due to its potential pharmacological applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and cellular pathways.
Medicine: It has potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: These compounds share the pyridazinone core and have similar pharmacological properties.
Pyrimidine derivatives: These compounds feature the pyrimidine moiety and are known for their biological activity.
Azetidine derivatives: These compounds contain the azetidine ring and are used in various chemical and pharmaceutical applications.
Uniqueness
What sets 2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one apart is its combination of these three distinct moieties, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic development.
Properties
IUPAC Name |
2-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-20-9-8-17(14-4-2-1-3-5-14)23-25(20)16-11-24(12-16)19-10-18(15-6-7-15)21-13-22-19/h1-5,8-10,13,15-16H,6-7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFHHNKZPJXNEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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